molecular formula C30H21NO7S B2929447 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate CAS No. 448199-70-0

4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate

Cat. No.: B2929447
CAS No.: 448199-70-0
M. Wt: 539.56
InChI Key: FRYOPOBXLDBIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate is a complex organic compound that features a naphthalene core substituted with a phenyl carbonate group and a benzenesulfonamide moiety

Scientific Research Applications

4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be employed in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate typically involves multiple steps:

    Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Naphthalene Derivative Preparation: The naphthalene core is functionalized with suitable substituents to prepare the naphthalene derivative.

    Coupling Reaction: The final step involves coupling the benzenesulfonamide intermediate with the naphthalene derivative using a carbonate source, such as phenyl chloroformate, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]naphthalen-1-yl phenyl carbonate
  • N-allyl-4-methylbenzenesulfonamide

Comparison

Compared to similar compounds, 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate is unique due to its specific substitution pattern and the presence of both a naphthalene core and a benzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[benzenesulfonyl(phenoxycarbonyl)amino]naphthalen-1-yl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO7S/c32-29(36-22-12-4-1-5-13-22)31(39(34,35)24-16-8-3-9-17-24)27-20-21-28(26-19-11-10-18-25(26)27)38-30(33)37-23-14-6-2-7-15-23/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOPOBXLDBIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.